molecular formula C46H90NO8P B1263042 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine

1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1263042
M. Wt: 816.2 g/mol
InChI Key: IKNYBQRADNMEDT-FHLWKLDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups at positions 1 and 2 are eicosanoyl and (9Z)-octadecenoyl respectively. It derives from an icosanoic acid and an oleic acid.

Scientific Research Applications

Role in Cancer Cell Invasion

1-Eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is closely related to analogues like 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (ET-18-OMe), which belong to alkyllysophospholipids (ALPs). These compounds can modulate phospholipid metabolism and signal transduction pathways, often inducing apoptosis. ET-18-OMe, for instance, has been shown to potentially inhibit or stimulate cancer cell invasion, highlighting the complex role of such phospholipids in cancer biology. The biochemical alterations induced by these compounds underscore their utility in studying tumor cell invasion mechanisms, suggesting a broader applicability of 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine in cancer research (Van Slambrouck & Steelant, 2014).

Impact on Colonic Anti-inflammatory Mechanisms

Although not directly mentioned, the research on conjugated linoleic acid (CLA) and its impact on colonic anti-inflammatory mechanisms hints at the potential relevance of structurally similar compounds like 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine in modulating inflammation. CLA's ability to modulate gene expression through peroxisome proliferator-activated receptors (PPARs) and its impact on eicosanoid synthesis points to a possible area where our compound of interest could have significant effects, especially in the context of enteric inflammatory disorders (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Enzymatic Reactions in Lipid Vesicles

1-Eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine and related phosphatidylcholines play a crucial role in the formation and function of lipid vesicles, which are essential for various enzymatic reactions and biological processes. The research on enzyme-containing lipid vesicles, where phosphatidylcholine derivatives are a key component, showcases the importance of these molecules in bioreactor systems, drug delivery, and even potential medical applications such as enzyme-replacement therapy (Walde & Ichikawa, 2001).

Dietary Sources and Metabolism

The metabolism of essential fatty acids, including the production and function of eicosanoids, is critically influenced by compounds like 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine. Research on omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) and their conversion to eicosanoids elucidates the role of such phospholipids in regulating body homeostasis, inflammation, and chronic diseases. This highlights the potential health benefits and therapeutic applications of our compound of interest in managing inflammatory diseases, cancer, and cardiovascular health (Saini & Keum, 2018).

properties

Product Name

1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C46H90NO8P

Molecular Weight

816.2 g/mol

IUPAC Name

[(2R)-3-icosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h21,24,44H,6-20,22-23,25-43H2,1-5H3/b24-21-/t44-/m1/s1

InChI Key

IKNYBQRADNMEDT-FHLWKLDVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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